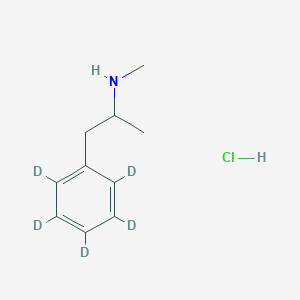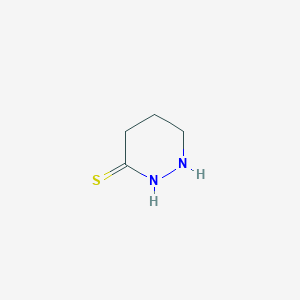
(+/-)-Methamphetamine-d5 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Methamphetamine-d5 hydrochloride is a deuterated form of methamphetamine hydrochloride, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as an internal standard in mass spectrometry due to its similar chemical properties to methamphetamine but with a distinct mass difference.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Methamphetamine-d5 hydrochloride typically involves the deuteration of methamphetamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing methamphetamine and a palladium catalyst, and the reaction is monitored to ensure complete deuteration.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Methamphetamine-d5 hydrochloride undergoes similar chemical reactions as methamphetamine, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methamphetamine derivatives.
Wissenschaftliche Forschungsanwendungen
(+/-)-Methamphetamine-d5 hydrochloride is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of methamphetamine and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of methamphetamine.
Medicine: In research on the effects of methamphetamine on the central nervous system.
Industry: In the development of analytical methods for drug testing and forensic analysis.
Wirkmechanismus
(+/-)-Methamphetamine-d5 hydrochloride exerts its effects by acting on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin by reversing the action of their respective transporters. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the postsynaptic receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: The non-deuterated form, commonly used as a recreational drug and in some medical treatments.
Amphetamine: A related compound with similar stimulant effects but less potent.
Methylphenidate: Another stimulant used primarily in the treatment of ADHD.
Uniqueness
(+/-)-Methamphetamine-d5 hydrochloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification of methamphetamine and its metabolites without interference from the sample matrix.
Eigenschaften
CAS-Nummer |
2747917-87-7 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
190.72 g/mol |
IUPAC-Name |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
InChI-Schlüssel |
TWXDDNPPQUTEOV-BQAHAFBHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NC)[2H])[2H].Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)


![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)



![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)



